Fast Dark Blue R Salt
Overview
Description
Fast Dark Blue R Salt, also known as Azoic Diazo Component 51, is a diazonium salt with the chemical formula C₁₄H₁₀Cl₂N₅O₄·0.5Cl₄Zn. It is commonly used as a dye in various applications, including diagnostic assays, hematology, and histology . This compound is known for its vibrant dark blue color and its ability to form stable complexes with various substrates.
Mechanism of Action
Mode of Action
It is believed to interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Pharmacokinetics
Its solubility in ethanol suggests that it may be well absorbed and distributed in the body . .
Result of Action
The molecular and cellular effects of Fast Dark Blue R Salt’s action are currently unknown. Its potential to interact with a variety of targets suggests that it may have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound may be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other compounds or ions in the solution
Preparation Methods
Synthetic Routes and Reaction Conditions
Fast Dark Blue R Salt is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. The reaction typically involves the following steps:
Diazotization: An aromatic amine is reacted with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Fast Dark Blue R Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original azo compound.
Reduction: Aromatic amines and other reduced products.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Fast Dark Blue R Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in diazotization and coupling reactions to synthesize other azo compounds.
Biology: Employed in staining techniques for visualizing cellular components and structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials .
Comparison with Similar Compounds
Fast Dark Blue R Salt is unique in its chemical structure and applications. Similar compounds include:
Fast Blue RR Salt: Another diazonium salt used in similar applications but with different chemical properties.
Fast Red RC Salt: A related compound with a red color, used in histology and diagnostic assays.
Fast Blue BB Salt: Known for its use in staining and diagnostic applications .
These compounds share similar diazonium chemistry but differ in their specific applications and properties, making this compound a valuable and distinct reagent in various fields.
Properties
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N5O4/c1-24-12-6-11(13(25-2)5-10(12)18-17)19-20-14-8(15)3-7(21(22)23)4-9(14)16/h3-6H,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOWZOJOEIGNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N5O4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866991, DTXSID501043731 | |
Record name | C.I. Azoic Diazo Component 51 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6709-58-6 | |
Record name | 4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6709-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006709586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Azoic Diazo Component 51 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,6-dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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